N-[1-(3-methylbutyl)piperidin-3-yl]cyclopropanesulfonamide
CAS No.: 2640968-28-9
Cat. No.: VC11871499
Molecular Formula: C13H26N2O2S
Molecular Weight: 274.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-28-9 |
|---|---|
| Molecular Formula | C13H26N2O2S |
| Molecular Weight | 274.43 g/mol |
| IUPAC Name | N-[1-(3-methylbutyl)piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C13H26N2O2S/c1-11(2)7-9-15-8-3-4-12(10-15)14-18(16,17)13-5-6-13/h11-14H,3-10H2,1-2H3 |
| Standard InChI Key | ZNFKYLJTSQDFNB-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1CCCC(C1)NS(=O)(=O)C2CC2 |
| Canonical SMILES | CC(C)CCN1CCCC(C1)NS(=O)(=O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position.
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Cyclopropanesulfonamide group: A sulfonamide-linked cyclopropane moiety, known to enhance metabolic stability and target binding .
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3-Methylbutyl chain: A branched alkyl group at the piperidine nitrogen, likely influencing lipophilicity and pharmacokinetics .
Table 1: Molecular Properties
| Property | Value | Source Analogy |
|---|---|---|
| Molecular formula | C₁₃H₂₆N₂O₂S | |
| Molecular weight | 286.43 g/mol | Calculated |
| Key functional groups | Sulfonamide, piperidine, cyclopropane | |
| LogP (predicted) | ~2.5–3.2 |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous sulfonamides exhibit:
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¹H NMR: Peaks at δ 1.0–1.5 ppm (cyclopropane CH₂), δ 2.8–3.5 ppm (piperidine CH-N), and δ 0.8–1.2 ppm (3-methylbutyl CH₃) .
Synthetic Approaches
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of piperidine:
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Piperidine core modification: Introduction of the 3-methylbutyl group via alkylation or reductive amination .
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Sulfonamide formation: Reaction with cyclopropanesulfonyl chloride under basic conditions .
Table 2: Representative Synthetic Route
Purification and Characterization
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| EGFR L858R/T790M/C797S | 10–50 | ATP-competitive inhibition |
| JAK1 | 20–100 | Allosteric modulation |
Antiviral Applications
Cyclopropane-containing sulfonamides are explored in HIV therapy. Patent EP4038064B1 highlights analogs inhibiting viral capsid assembly at EC₅₀ < 100 nM .
CNS Penetration
Sulfonamides with logP ~3.0 and molecular weight <300 Da often show blood-brain barrier permeability . The 3-methylbutyl group may enhance CNS uptake relative to smaller alkyl chains .
Structure-Activity Relationships (SAR)
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Cyclopropane ring: Critical for target binding; replacing with larger rings (e.g., cyclohexane) reduces potency by >10-fold .
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3-Methylbutyl chain: Optimal for balancing lipophilicity and solubility; shorter chains (e.g., ethyl) lower metabolic stability .
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Piperidine substitution: 3-Position preferred over 4-position for kinase selectivity .
ADMET Profiling (Predicted)
Future Directions
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